Product packaging for 4,4-Diphenylbutan-2-amine(Cat. No.:)

4,4-Diphenylbutan-2-amine

Cat. No.: B8805292
M. Wt: 225.33 g/mol
InChI Key: DJMZXBCLPVSJPI-UHFFFAOYSA-N
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Description

Contextual Overview of Alkylamines in Organic Synthesis

Alkylamines are organic compounds characterized by a nitrogen atom bonded to at least one alkyl group. thegauntgroup.com They are fundamental building blocks in organic synthesis, valued for their nucleophilic and basic properties. thegauntgroup.com The presence of electron-donating alkyl groups makes them generally more basic than ammonia (B1221849), a property that influences their reactivity and utility as catalysts, reagents, and proton acceptors in a variety of chemical reactions. thegauntgroup.com

The synthesis of alkylamines is a central theme in organic chemistry. Traditional methods, such as the Hofmann alkylation of amines with alkyl halides, have been practiced since the 19th century but can be complicated by issues like overalkylation and the production of salt waste. acs.orgfishersci.co.uk Modern synthetic strategies have evolved to address these challenges, with transition-metal catalyzed reactions, including hydroamination and reductive amination, becoming cornerstones of contemporary amine synthesis. acs.orgrsc.org These advanced methods allow for the construction of complex aliphatic amines from simple, readily available materials, highlighting the drive for more efficient and environmentally benign processes. acs.orgscirp.org

The importance of alkylamines is underscored by their prevalence in numerous commercial products, including agrochemicals, dyes, and polymers. scirp.org Crucially, they are ubiquitous motifs in medicinal chemistry, with amine functionalities appearing in a large percentage of pharmaceuticals due to their ability to form key hydrogen bonds with biological targets and improve the solubility and bioavailability of drug molecules. thegauntgroup.com

Historical Development of Diphenylbutane Derivatives Chemistry

The chemistry of diphenylbutane derivatives is rooted in foundational synthetic reactions and has evolved to produce a range of compounds with diverse applications. The core diphenylalkane structure can be assembled via classic reactions like the Friedel-Crafts alkylation, first reported in 1877, which joins alkyl groups to aromatic rings.

Early investigations into diphenylbutane structures were varied. In the mid-20th century, research into synthetic analgesics led to the development of molecules like methiodone (B12794296), a sulfone analogue of methadone that features a 4,4-diphenylbutane core. A 1948 paper in The Journal of Organic Chemistry described the synthesis of a related compound, N,N-dimethyl-4,4-diphenyl-2-butanamine. chemsynthesis.comwikipedia.org These early efforts in medicinal chemistry demonstrated the potential of the diphenylbutane scaffold to interact with biological systems.

Later in the 20th century, other derivatives found different applications. Terodiline (B98686), chemically (RS)-N-tert-butyl-4,4-diphenylbutan-2-amine, was developed first as an antianginal agent and later repurposed for treating urinary incontinence, although it was eventually withdrawn from the market. This highlighted the potent but complex pharmacological activities associated with this class of compounds.

Beyond pharmaceuticals, research has explored other facets of diphenylbutane chemistry. For instance, studies have been conducted on the synthesis and characterization of various isomers, such as 2,3-diphenylbutane-1,4-diamine, for use as ligands in catalysis. researchgate.net The ketone precursor, 4,4-Diphenylbutan-2-one (B107276), is a well-documented starting material for synthesizing other derivatives, including unsaturated ketones and hydroxylated compounds that have been studied for their crystallographic properties. smolecule.com This historical progression illustrates a journey from fundamental synthesis to the targeted design of functional molecules for specific, complex applications.

Significance of 4,4-Diphenylbutan-2-amine in Contemporary Chemical Research

The specific compound this compound, a primary amine, derives its contemporary significance primarily from its role as a foundational structure or "scaffold" for more complex, functionalized molecules. While research on the unsubstituted primary amine is limited, the 4,4-diphenylbutane-2-amine framework is central to several areas of chemical and pharmaceutical research.

Its importance is most evident in the development of pharmacologically active agents. By modifying the amine group (e.g., through alkylation to secondary or tertiary amines) or by altering the butane (B89635) backbone, chemists have created a variety of compounds with targeted biological activities.

A prominent example is the tertiary amine derivative Methiodone (4-ethylsulfonyl-N,N-dimethyl-4,4-diphenylbutan-2-amine). As a structural analogue of methadone, it has been investigated for its interaction with opioid receptors. wikipedia.org The replacement of a carbonyl group in methadone with a sulfonyl group in methiodone alters the molecule's electronic properties and interaction with biological targets, making it a subject of study in pain management and addiction research.

Another significant derivative is Terodiline ((RS)-N-tert-butyl-4,4-diphenylbutan-2-amine), a secondary amine whose enantiomers were found to have distinct pharmacological effects. Its history underscores the stereochemical sensitivity of drug action and the therapeutic potential residing in the diphenylbutane scaffold.

Furthermore, unsaturated analogues such as N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine are recognized as important chemical intermediates. This compound is a known impurity in the synthesis of the antidepressant Citalopram, making its study relevant for pharmaceutical quality control. It also serves as a versatile building block for creating more complex molecules through reactions like reduction, oxidation, or substitution.

In essence, the this compound structure is a versatile and valuable platform in modern organic and medicinal chemistry. Its significance lies not in the direct application of the parent compound itself, but in the diverse functionalities and potent biological activities that can be achieved through its chemical modification.

Data Tables

Table 1: General Properties and Classification of Alkylamines

Property Description Classification Example (based on this compound)
Structure Organic compounds containing a nitrogen atom bonded to one or more alkyl groups. thegauntgroup.com Primary (1°): this compound
Basicity Generally more basic than ammonia due to the electron-donating inductive effect of alkyl groups. thegauntgroup.com Secondary (2°): N-tert-butyl-4,4-diphenylbutan-2-amine (Terodiline)
Reactivity Act as nucleophiles, bases, and catalysts in reactions like alkylation, acylation, and substitution. thegauntgroup.com Tertiary (3°): N,N-dimethyl-4,4-diphenylbutan-2-amine

| Synthesis | Commonly prepared via N-alkylation of amines or reductive amination of carbonyls. Modern methods include transition-metal catalysis. acs.orgfishersci.co.ukrsc.org | Quaternary (4°) Ammonium (B1175870) Salt: Derivatives synthesized for antileishmanial studies. |

Table 2: Selected Diphenylbutane Derivatives and Their Research Context

Compound Name Molecular Formula Key Structural Feature(s) Area of Research Significance
4,4-Diphenylbutan-2-one C₁₆H₁₆O Ketone group at position 2. nih.gov Starting material for the synthesis of other diphenylbutane derivatives. smolecule.com
N,N-dimethyl-4,4-diphenylbutan-2-amine C₁₈H₂₃N Tertiary amine. chemsynthesis.com Historical intermediate in synthetic organic chemistry. chemsynthesis.com
Methiodone C₂₀H₂₇NO₂S Tertiary amine, ethylsulfonyl group at position 4. Opioid receptor interactions; potential analgesic. wikipedia.org
Terodiline C₂₀H₂₇N Secondary amine (N-tert-butyl). Former pharmaceutical with antianginal and anticholinergic activity.

| N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine | C₁₈H₂₁N | Tertiary amine, C=C double bond at position 3. | Pharmaceutical impurity and synthetic building block. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N B8805292 4,4-Diphenylbutan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

4,4-diphenylbutan-2-amine

InChI

InChI=1S/C16H19N/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,12,17H2,1H3

InChI Key

DJMZXBCLPVSJPI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for 4,4 Diphenylbutan 2 Amine and Its Precursors

Classical Approaches to the Butane (B89635) Scaffold and Amine Functionality

Traditional synthetic routes to 4,4-diphenylbutan-2-amine and its precursors primarily rely on well-established reactions such as reductive amination, Grignard reactions, and Leuckart-type reactions. These methods are valued for their reliability and the accessibility of starting materials.

Reductive Amination Strategies for 4,4-Diphenylbutan-2-one (B107276) Derivatives

Reductive amination is a cornerstone for the synthesis of amines from carbonyl compounds. organic-chemistry.org In the context of this compound, this typically involves the reaction of 4,4-diphenylbutan-2-one with an amine source, followed by reduction of the resulting imine or enamine intermediate.

One common approach is the reaction of 4,4-diphenylbutan-2-one with an amine in the presence of a reducing agent. organic-chemistry.org For instance, the reductive amination of 4,4-diphenyl-3-buten-2-one (B14743164) with dimethylamine (B145610) can be achieved using sodium cyanoborohydride. This method proceeds through the formation of an imine, which is then selectively reduced. The process often involves dissolving the ketone and dimethylamine hydrochloride in a solvent like methanol, adjusting the pH to around 6.0, and stirring for an extended period to form the imine, followed by the addition of the reducing agent.

Catalytic hydrogenation represents another powerful reductive amination technique. Modern industrial processes may employ continuous flow reactors for safety and efficiency, using catalysts like palladium on carbon (Pd/C) for the hydrogenation step.

The choice of reducing agent is critical. Sodium borohydride (B1222165), often activated by acids like boric acid or p-toluenesulfonic acid, can be used for the reductive amination of ketones under solvent-free conditions. organic-chemistry.org Other specialized reagents like sodium triacetoxyborohydride (B8407120) in solvents such as 1,2-dichloroethane (B1671644) (DCE) offer mild and selective conditions that tolerate a variety of functional groups. organic-chemistry.org

Table 1: Reagents for Reductive Amination

Reagent/Catalyst Conditions Application
Sodium Cyanoborohydride Methanol, pH 6.0 Selective imine reduction.
Palladium on Carbon (Pd/C) Catalytic Hydrogenation Industrial scale synthesis.
Sodium Borohydride Boric Acid/p-TsOH, solvent-free General reductive amination of ketones. organic-chemistry.org
Sodium Triacetoxyborohydride 1,2-Dichloroethane (DCE) Mild and selective amination. organic-chemistry.org

Grignard Reagent Applications in Diphenylbutylamine Synthesis

Grignard reactions are fundamental in organic synthesis for forming carbon-carbon bonds. leah4sci.comsigmaaldrich.com In the synthesis of the diphenylbutylamine scaffold, Grignard reagents, typically phenylmagnesium bromide, are reacted with a suitable butanone derivative. smolecule.com This reaction introduces one of the phenyl groups to the butane backbone.

For example, the synthesis of 4,4-diphenylbutan-2-one, a direct precursor to the target amine, can be achieved through the reaction of phenylmagnesium bromide with butan-2-one. smolecule.com The Grignard reagent, a strong nucleophile, attacks the carbonyl carbon of the ketone, leading to the formation of an alcohol intermediate after an acidic workup. This alcohol can then be oxidized to the desired ketone. smolecule.com Alternatively, Grignard reagents can react with nitriles to form ketones after hydrolysis. leah4sci.com

The versatility of the Grignard reaction allows for the construction of the core 4,4-diphenylbutane structure from various starting materials. The reaction must be carried out under anhydrous conditions, typically in an ether solvent, to prevent the highly reactive Grignard reagent from being quenched by water. sigmaaldrich.com

Leuckart-Type Reactions for this compound Formation

The Leuckart reaction, and its variant the Leuckart-Wallach reaction, provides a direct method for the reductive amination of ketones to form amines. alfa-chemistry.comwikipedia.orglibretexts.org This reaction typically uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.org The reaction requires high temperatures, often exceeding 120°C. wikipedia.org

When 4,4-diphenylbutan-2-one is heated with ammonium formate, it is converted to this compound. wikipedia.orgntnu.no The mechanism involves the initial formation of an iminium ion, which is then reduced by a hydride transfer from formate. alfa-chemistry.comntnu.no A common outcome of using formamide is the formation of the N-formylated amine as the primary product, which then requires a subsequent hydrolysis step to yield the free amine. alfa-chemistry.comwikipedia.org To favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts, an excess of the ammonia (B1221849) source is generally used. alfa-chemistry.com

Microwave irradiation has been explored as a way to accelerate the Leuckart reaction, in some cases leading to significantly higher yields in shorter reaction times. mdpi.com

Asymmetric Synthesis of Chiral this compound

The development of stereoselective methods to synthesize chiral amines is of great importance, as these compounds are valuable building blocks in the pharmaceutical and fine chemical industries. uc.pt For this compound, asymmetric synthesis focuses on establishing the stereocenter at the C-2 position with high enantiomeric purity.

Enantioselective Hydrogenation of Imines and Enamines Precursors

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral amines. nih.govwikipedia.org This approach involves the reduction of a prochiral imine or enamine precursor using a chiral catalyst.

The asymmetric hydrogenation of prochiral imines is a direct route to α-chiral amines. nih.gov Transition metal complexes, particularly those of iridium and ruthenium with chiral phosphine (B1218219) ligands, have proven to be highly effective for this transformation. nih.govwikipedia.org For instance, iridium(I) complexes with chiral phosphine ligands have been successfully used in the asymmetric hydrogenation of various imines. wikipedia.org Similarly, ruthenium complexes with chiral diamine and diphosphine ligands, such as those derived from BINAP and DAIPEN, are effective for the asymmetric hydrogenation of ketones, which can be a step in a pathway to chiral amines. researchgate.net

The success of these reactions is highly dependent on the design of the chiral ligand, which creates a chiral environment around the metal center and directs the approach of the substrate, leading to the preferential formation of one enantiomer. nih.gov

Chiral Auxiliary and Catalyst-Controlled Routes

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy has been widely applied in asymmetric synthesis. nih.gov

In the context of synthesizing chiral amines, a chiral auxiliary can be attached to the nitrogen atom of an imine precursor. Subsequent reduction of the C=N double bond is then directed by the stereochemistry of the auxiliary. For example, chiral β-acetamidocrotonates derived from (R)-(−)-2,2-diphenylcyclopentanol, a chiral auxiliary, undergo hydrogenation with high diastereoselectivity. orgsyn.org

Another approach involves the use of chiral catalysts that are not transition metal complexes. Chiral Brønsted acids, for instance, can activate imines towards reduction by a hydride source like a Hantzsch ester, proceeding with high enantioselectivity. wikipedia.org Chiral oxazaborolidines, such as those derived from (S)-proline, can also be used as catalysts for the asymmetric reduction of ketones, which are precursors to the target chiral amine. orgsyn.org

Table 2: Chiral Reagents and Auxiliaries in Asymmetric Synthesis

Reagent/Auxiliary Type Application
(R)-(−)-2,2-Diphenylcyclopentanol Chiral Auxiliary Diastereoselective hydrogenation of β-acetamidocrotonates. orgsyn.org
(S)-Proline derivatives Chiral Catalyst Precursor Formation of chiral oxazaborolidine catalysts for asymmetric reductions. orgsyn.org
Chiral Phosphine Ligands (e.g., MeOBiPhep) Ligand for Metal Catalyst Asymmetric hydrogenation of quinolines and related heterocycles. wikipedia.org
(1S)-(+)-10-camphorsulfonic acid Chiral Resolving Agent/Activator Resolution of racemic mixtures and activation in enantioselective reductions. uc.ptresearchgate.net

Stereoselective Alkylation and Arylation Methods

Achieving the synthesis of specific enantiomers of this compound is critical, as different stereoisomers often possess distinct biological activities. Stereoselective alkylation and arylation are principal strategies for this purpose. core.ac.uknih.gov

A key approach is the use of chiral auxiliaries , which are stereogenic groups temporarily attached to a precursor molecule to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com For instance, an auxiliary can guide the addition of an alkyl or aryl group, establishing a specific stereocenter. Following the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.commdpi.com While specific applications of this method to this compound are not extensively documented in the search results, the use of auxiliaries like (R)-(−)-2,2-Diphenylcyclopentanol in asymmetric synthesis demonstrates the principle's effectiveness. orgsyn.org Similarly, (S)-(-)-2-amino-3-methyl-1,1-diphenylbutane, a related chiral amine, is noted for its role as a chiral auxiliary in synthesizing other chiral molecules.

Asymmetric catalysis is another powerful method where a small quantity of a chiral catalyst produces a large amount of a single enantiomer. rsc.org This can be applied to precursors of this compound. For example, the asymmetric hydrogenation of a ketone precursor using a chiral catalyst can yield a chiral intermediate, which is then converted to the target amine. researchgate.net Organocatalysis, in particular, has emerged as a robust strategy for the asymmetric synthesis of chiral amines. rsc.orgnih.gov

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pharmaceuticals like this compound is essential for enhancing sustainability and minimizing environmental impact. liverpool.ac.ukrsc.orgmdpi.com This involves a focus on preventing waste, improving atom economy, and using safer chemicals and processes. liverpool.ac.uksnu.ac.kr

Solvent-Free and Catalyst-Free Reaction Conditions

Solvent-free synthesis, often conducted through mechanochemical methods like ball milling or by grinding reactants together, represents a significant advancement in green chemistry. organic-chemistry.orgjmchemsci.comnih.govacademie-sciences.fr These techniques can lead to quantitative conversions in short reaction times without the need for catalysts or harmful organic solvents. organic-chemistry.orgacademie-sciences.fr For example, solvent-free methods have been successfully developed for the synthesis of various amines and their precursors, such as enamines and imines. organic-chemistry.orgacademie-sciences.fr A catalyst- and solvent-free protocol for the reductive amination of a wide range of aldehydes and primary amines has been shown to be efficient at room temperature, highlighting a sustainable pathway to secondary amines. rsc.org While direct application to this compound is not specified, these general methodologies offer a clear blueprint for greener synthetic routes. jmchemsci.comrsc.org

Sustainable Reagents and Energy-Efficient Processes

The use of sustainable reagents and energy-efficient methods is a cornerstone of green chemistry. liverpool.ac.uknumberanalytics.com This includes replacing hazardous reagents with safer alternatives and designing processes that operate at lower energy levels. mdpi.comrsc.org For amine synthesis, this can involve:

Catalytic Reductions: Replacing stoichiometric metal hydrides with catalytic hydrogenation, which uses molecular hydrogen and produces less waste. mdpi.comacs.org

Renewable Feedstocks: Exploring synthetic routes that begin from renewable, biomass-derived sources is a key long-term goal for sustainable chemical production. rsc.orgmdpi.com

Photocatalysis: Utilizing natural sunlight and a photocatalyst for reactions like the oxidative coupling of amines to imines offers a highly energy-efficient and sustainable approach. rsc.org

Advanced Synthetic Strategies and Novel Pathways

Modern synthetic chemistry offers innovative and more efficient routes to amines like this compound, leveraging advanced catalytic systems.

Transition Metal-Catalyzed Approaches (e.g., Hydroamination)

Transition metal-catalyzed reactions are fundamental to modern organic synthesis. acs.orgHydroamination , the atom-economical addition of an N-H bond across a carbon-carbon double bond, is a direct method for synthesizing amines from abundant alkenes. escholarship.orgubc.canih.gov

Catalysts based on rhodium, iridium, palladium, and ruthenium have been developed for the hydroamination of various alkenes, including those structurally related to precursors of this compound. acs.orgescholarship.orgnih.gov For instance, palladium-catalyzed hydroamination of vinyl arenes typically yields Markovnikov addition products, while rhodium-catalyzed reactions can favor anti-Markovnikov products. acs.org The development of ruthenium catalysts for the hydroamination of unactivated terminal alkenes represents a significant advance, proceeding through a novel mechanism of oxidative amination followed by imine reduction. escholarship.org

Table 1: Examples of Transition Metal-Catalyzed Hydroamination
Catalyst SystemAlkene TypeSelectivityKey FeatureReference
Palladium (e.g., Pd(OTf)₂, DPPF)Vinyl ArenesMarkovnikovForms η³-benzyl intermediate. acs.org
Rhodium (e.g., Rh/DPEphos)Vinyl (hetero)arenesAnti-MarkovnikovEffective for dialkylamine addition. acs.org
RutheniumUnactivated Terminal AlkenesMarkovnikovProceeds via oxidative amination and imine reduction. escholarship.org
Iridium (e.g., [Ir(coe)₂Cl]₂, DTBM-Segphos)Bicyclic AlkenesHigh EnantioselectivityAchieves asymmetric hydroamination with up to 99% ee. acs.org

Organocatalytic Transformations

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has become a powerful strategy in asymmetric synthesis. rsc.orgnih.gov It offers a sustainable alternative to metal catalysis, often providing high stereoselectivity under mild conditions. bohrium.com

For synthesizing chiral amines like this compound, asymmetric reductive amination of the corresponding ketone (4,4-diphenylbutan-2-one) is a highly effective approach. researchgate.netacs.orgrug.nlacs.org This transformation can be catalyzed by chiral Brønsted acids, such as phosphoric acid derivatives derived from BINOL. rug.nlbeilstein-journals.org The catalyst activates the intermediate imine towards reduction by a mild hydrogen donor, like a Hantzsch ester, to afford the chiral amine with high enantiomeric excess. rug.nl This direct, one-pot method is advantageous as it avoids the isolation of potentially unstable imine intermediates. rug.nl

Table 2: Organocatalytic Reductive Amination Strategies
Catalyst TypeSubstrateKey ReactionAdvantagesReference
Chiral Primary AmineKetones/AldehydesEnamine/Iminium CatalysisVersatile for a wide range of transformations. rsc.org
Chiral Phosphoric Acid (Brønsted Acid)Ketones, α-branched aldehydesDirect Asymmetric Reductive AminationHigh enantioselectivity (up to 98% ee), dynamic kinetic resolution. rug.nl
Chiral 3,3'-Diaryl-BINOLAcyliminesAsymmetric AllylationHigh enantioselectivities (90-99% ee) for homoallylic amines. beilstein-journals.org
Chiral DisulfonimideIminesHosomi-Sakurai ReactionThree-component coupling to form homoallylic amines. beilstein-journals.org

Electrochemical Synthesis Methodsrsc.org

Electrochemical synthesis offers a compelling alternative to conventional chemical methods, often providing milder reaction conditions and avoiding the need for stoichiometric chemical reducing or oxidizing agents. While direct electrochemical synthesis of this compound is not extensively documented in dedicated studies, a viable and well-established pathway involves the electrochemical reductive amination (ERA) of its corresponding ketone precursor, 4,4-Diphenylbutan-2-one. This method aligns with green chemistry principles by utilizing electrons as the primary reagent. rsc.orgmdma.ch

The core of this electrochemical approach is the conversion of a carbonyl group into an amine. The process generally occurs in two main stages: the initial formation of an azomethine (imine) intermediate through the condensation of the ketone with an aminating agent (such as ammonia for the synthesis of a primary amine), followed by the electrochemical reduction of this imine at a cathode. erowid.orgrsc.org

Mechanism and Influential Factors

Cathode Material: The choice of cathode is critical. Materials with a high hydrogen overpotential, such as lead, cadmium, and copper, are preferred to minimize the competing hydrogen evolution reaction (HER). mdma.cherowid.org Raney nickel has also been used effectively as a catalytic cathode. erowid.org

pH of the Electrolyte: The reaction is highly sensitive to pH. Optimal yields of secondary amines from aliphatic ketones are typically achieved in aqueous alkaline solutions, with a pH between 11 and 12. erowid.orgrsc.org

Aminating Agent: For the synthesis of the primary amine this compound, ammonia would be the required aminating agent. The concentration of the aminating agent relative to the ketone can impact the yield and selectivity of the product. erowid.org

Molecular Structure: The structure of the ketone can affect the reaction. Increasing steric hindrance, such as through elongation or branching of the carbon chains, can lead to a reduction in the yield of the resulting amine. erowid.org

Research Findings for Aliphatic Ketones

Studies on the electrochemical reductive amination of various aliphatic ketones provide a model for the expected synthesis of this compound. The reaction involves the electrolysis of the ketone in an aqueous solution of the aminating agent. The formation of the azomethine intermediate precedes the electrochemical reduction step. erowid.org The yield of the desired amine is thus dependent on both the rate of this chemical step and the efficiency of the subsequent electrochemical reduction. erowid.orgrsc.org

Below is a table summarizing the findings for the electrocatalytic reductive amination of several aliphatic ketones using ammonia, which serves as a reference for the potential synthesis of this compound.

Ketone SubstrateCathode MaterialAminating AgentYield (%)Notes
2-PropanoneRaney NickelAmmonia78Reaction performed in an alkaline solution with vigorous agitation. erowid.org
2-ButanoneRaney NickelAmmonia74Represents a close structural analog to the precursor of interest. erowid.org
CyclohexanoneRaney NickelAmmonia68Demonstrates applicability to cyclic ketones. erowid.org
3-PentanoneRaney NickelAmmonia62Shows decreasing yield with increased chain length. erowid.org
2-PentanoneRaney NickelAmmonia57Further evidence of the effect of ketone structure on yield. erowid.org

Applying these principles, the electrochemical synthesis of this compound would involve the electrolysis of 4,4-Diphenylbutan-2-one in an aqueous ammonia solution at a pH of 11-12, using a cathode such as lead or Raney nickel. The primary challenge would be optimizing conditions to favor the formation and subsequent reduction of the imine intermediate over the reduction of the ketone to an alcohol or the hydrogen evolution reaction.

Chemical Reactivity and Derivatization of 4,4 Diphenylbutan 2 Amine

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of 4,4-Diphenylbutan-2-amine imparts significant nucleophilic character, making it susceptible to attack by various electrophiles. This reactivity is central to the synthesis of a diverse range of derivatives.

N-Alkylation and N-Acylation Reactions

The primary amine of this compound can be readily converted into secondary or tertiary amines through N-alkylation. A prominent method for achieving this is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. cardiff.ac.ukacs.org In this process, a transition-metal catalyst, often based on iridium or ruthenium, transiently oxidizes an alcohol to a reactive aldehyde or ketone. cardiff.ac.ukresearchgate.net The amine then condenses with this carbonyl intermediate to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, yielding the N-alkylated amine and water as the sole byproduct. cardiff.ac.ukacs.org This method provides an atom-economical route to derivatives such as N-methyl or N-ethyl-4,4-diphenylbutan-2-amine.

N-Acylation involves the reaction of the amine with acylating agents like acyl chlorides or acid anhydrides. chemistrystudent.comchemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uklibretexts.org The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. chemguide.co.ukyoutube.com Subsequent elimination of a chloride ion and a proton results in the formation of a stable N-substituted amide. chemguide.co.uksavemyexams.com This reaction is typically vigorous and leads to the formation of compounds like N-(4,4-diphenylbutan-2-yl)acetamide when reacting with acetyl chloride.

Formation of Amides, Ureas, and Carbamates

The nucleophilic nature of this compound allows for its conversion into a variety of important functional groups, including amides, ureas, and carbamates.

Amides: As described in the acylation section, amides are readily formed from the reaction with acyl chlorides. chemistrystudent.comdocbrown.info They can also be synthesized by reacting the amine with carboxylic acids, often requiring coupling agents, or by the aminolysis of esters, though this typically requires heat. libretexts.org

Ureas: Substituted ureas are synthesized by reacting this compound with isocyanates. commonorganicchemistry.comresearchgate.net The amine's nucleophilic nitrogen attacks the electrophilic carbon of the isocyanate group, forming a stable urea (B33335) linkage without the need for a catalyst. commonorganicchemistry.commdpi.compoliuretanos.net Alternatively, reagents like phosgene, triphosgene, or carbonyldiimidazole (CDI) can be used to generate a reactive intermediate that subsequently reacts with the amine to form the urea. commonorganicchemistry.com

Carbamates: Carbamates can be prepared by reacting this compound with chloroformates, such as phenyl or ethyl chloroformate. rutgers.edugoogle.com The reaction mechanism is analogous to acylation, resulting in the substitution of the chlorine atom with the amino group. google.com Modern methods also utilize carbon dioxide as a C1 building block in the presence of a base and an alkylating agent to form carbamates in a more sustainable manner. uantwerpen.beorganic-chemistry.org

DerivativeGeneral Reagent ClassSpecific Example
AmideAcyl ChlorideAcetyl chloride
UreaIsocyanatePhenyl isocyanate
CarbamateChloroformateEthyl chloroformate

Transformations Involving the Diphenylbutane Backbone

Beyond the reactivity of the amine group, the diphenylbutane scaffold itself can be chemically modified, allowing for the synthesis of more complex molecular architectures.

Functional Group Interconversions on the Butane (B89635) Chain

The butane chain of this compound and its precursors can undergo various functional group interconversions. The synthetic precursor, 4,4-diphenylbutan-2-one (B107276), is a key starting point. nih.gov This ketone can be reduced using agents like sodium borohydride (B1222165) to yield the corresponding alcohol, 4,4-diphenylbutan-2-ol. nih.gov Conversely, a related unsaturated ketone, 4,4-diphenyl-3-buten-2-one (B14743164), can be reduced to the saturated ketone or further to the alcohol. The introduction of other functional groups onto the butane backbone has also been reported in related structures, such as the incorporation of an ethylsulfonyl group.

Cyclization Reactions and Heterocycle Formation

The structure of this compound and its derivatives is amenable to cyclization reactions, leading to the formation of various heterocyclic systems. For instance, derivatives of the related 2,3-diphenylbutane-1,4-diamine can undergo ruthenium-catalyzed reactions with carbon monoxide and ethylene (B1197577) to form bis-γ-lactams. researchgate.net This transformation involves a complex cascade of C-C and C-N bond formations. researchgate.net

Another common cyclization pathway leads to the formation of pyrrolidines, five-membered nitrogen-containing rings. organic-chemistry.org This can be achieved through various strategies, including intramolecular reactions of suitably functionalized open-chain precursors. For example, the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, can be used to generate substituted pyrroles. nih.govrhhz.net While direct cyclization of this compound itself is less common, its structural motif can be incorporated into precursors designed for intramolecular cyclization, such as through the Hoffman-Löffler reaction of a corresponding N-haloamine. google.com Furthermore, intramolecular amination of unactivated C-H bonds in related long-chain amines can provide access to pyrrolidine (B122466) rings. organic-chemistry.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.

The nucleophilic addition-elimination mechanism for N-acylation is well-established. chemguide.co.uk The reaction is initiated by the attack of the amine's lone pair on the electron-deficient carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.uk This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling a chloride ion. chemguide.co.ukyoutube.com A final deprotonation step, often by another molecule of the amine, yields the neutral amide product. chemguide.co.uk

The "borrowing hydrogen" mechanism for N-alkylation is a sophisticated catalytic cycle. cardiff.ac.ukacs.org It begins with the transition-metal catalyst dehydrogenating an alcohol to form an aldehyde or ketone, with the hydrogen being temporarily stored on the catalyst, often as a metal-hydride species. cardiff.ac.uknih.gov The amine then condenses with the carbonyl compound to form an imine. In the final step, the catalyst transfers the stored hydrogen to the imine, reducing it to the final N-alkylated amine and regenerating the active catalyst for the next cycle. acs.orgrsc.org

For ruthenium-catalyzed cyclizations leading to lactams, the proposed mechanism involves a catalytic C-C coupling of an unsaturated imine with carbon monoxide. researchgate.net This creates an intermediate with a new aldehyde function, which then undergoes an intramolecular cyclization via nucleophilic attack of the imine nitrogen onto the newly formed carbonyl carbon, constructing the heterocyclic ring system. researchgate.net

Elucidation of Reaction Pathways and Intermediates

The principal synthetic route to this compound is the reductive amination of the corresponding ketone, 4,4-diphenylbutan-2-one. wikipedia.orgchemistrysteps.com This widespread and versatile method for amine synthesis proceeds via an imine intermediate. wikipedia.org

The reaction pathway involves two main steps:

Imine Formation: The primary amine (in this case, ammonia (B1221849), often from a source like ammonium (B1175870) chloride) reacts with the ketone's carbonyl group to form a hemiaminal (or carbinolamine) intermediate. chemistrysteps.comyoutube.com This intermediate then undergoes dehydration to form an imine. wikipedia.org This step is typically reversible and is favored by mildly acidic conditions (pH ~4-5) which catalyze the dehydration of the hemiaminal. youtube.comrsc.org

Reduction: The C=N double bond of the imine intermediate is then reduced to a C-N single bond to yield the final primary amine. chemistrysteps.com This reduction can be performed in the same reaction vessel ("one-pot" synthesis) using a reducing agent that is selective for the imine over the ketone. wikipedia.org Sodium cyanoborohydride (NaBH3CN) is a classic reagent for this purpose as it is a weaker reducing agent than sodium borohydride (NaBH4) and will not significantly reduce the starting ketone, but is effective at reducing the more electrophilic iminium ion, which is in equilibrium with the imine. chemistrysteps.comyoutube.com Catalytic hydrogenation (e.g., using H2/Pd) is another common method for this reduction step. wikipedia.org

The key intermediates in this pathway are the hemiaminal and the subsequent imine (or its protonated form, the iminium ion). wikipedia.orgyoutube.com

Reductive Amination Pathway

Figure 1: General reaction pathway for the synthesis of this compound via reductive amination of 4,4-Diphenylbutan-2-one, showing the hemiaminal and imine intermediates.

Alternative reaction pathways to related diphenylbutane amine structures can involve the reduction of nitriles. For instance, analogs can be prepared starting from precursors like 4-bromo-2,2-diphenylbutanenitrile, where the nitrile group is subsequently reduced to a primary amine.

Kinetics and Thermodynamics of this compound Reactions

Specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the available literature. However, general principles governing amine reactivity can provide insights.

Synthesis of Analogs and Structurally Related Compounds

The this compound scaffold serves as a template for the synthesis of a variety of structurally related compounds through modifications of its core components. These modifications are typically aimed at exploring structure-activity relationships in medicinal chemistry.

Modifications of Aromatic Moieties

The two phenyl rings on the butane backbone are common sites for modification. Introducing substituents onto these aromatic rings can significantly alter the electronic and steric properties of the molecule. Synthetic strategies often involve starting with precursors that already contain the desired substituted phenyl groups. For example, the synthesis of analogs with fluorinated phenyl groups can be achieved using starting materials like 1-bromo-4,4-bis(4-fluorophenyl)butane.

The following table summarizes examples of synthesized analogs with modifications on the aromatic rings, based on related structures found in the literature.

Base StructureAromatic ModificationPrecursor/Method
2,3-Diphenylbutane-1,4-diaminep-Chlorophenyl, p-DimethylaminophenylCondensation with substituted cinnamaldehyde. semanticscholar.org
2,3-Diphenylbutane-1,4-diaminep-Tolyl, p-Chlorophenyl, p-MethoxyphenylHydrogenation of substituted succinic acid dinitriles. google.com

Alterations of the Butane Chain Length and Substitution Patterns

The four-carbon butane chain offers numerous possibilities for structural alteration, including changing its length, introducing substituents, or altering the position of the amine group.

Positional Isomers: The position of the amine group can be moved along the chain, as seen in N-Methyl-4,4-diphenylbutan-1-amine.

Chain Substitution: Functional groups can be introduced onto the butane backbone. A notable example is Methiodone (B12794296), which features an ethylsulfonyl group at the C4 position. Other analogs include those with hydroxyl groups or additional alkyl groups on the chain.

Chain Length and Unsaturation: The length of the alkyl chain can be varied, and degrees of unsaturation can be introduced. For example, N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine is an analog with a double bond in the chain.

The table below details some of the synthesized analogs with modifications to the butane chain.

Analog Name/DescriptionStructural AlterationPrecursor/Synthetic Note
MethiodoneEthylsulfonyl group at C4, N,N-dimethylated amine at C2. Synthesized from N,N-dimethyl propylamine (B44156) and diphenatril.
N,N-Dimethyl-4,4-diphenyl-3-buten-2-amineUnsaturated (but-3-ene) chain, N,N-dimethylated amine. Synthesized via reductive amination of 4,4-diphenyl-3-buten-2-one.
Terodiline (B98686)N-tert-butyl group on the amine. Also known as N-Tert-butyl-1-methyl-3,3-diphenylpropylamine.
1,4-Diamino-2,3-diphenylbutaneSecond amine group at C1, phenyl groups at C2 and C3. google.comPrepared by hydrogenation of N,N'-diacetyl-2,3-diphenyl-1,4-diaminobutane. google.com
(4-amino-4-oxo-3,3-diphenyl-butyl)-diisopropyl-methyl-ammoniumAmide at C4, quaternary ammonium at C1. solubilityofthings.comAn analog with significant chain modification. solubilityofthings.com

Spectroscopic and Analytical Characterization Techniques for 4,4 Diphenylbutan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4,4-Diphenylbutan-2-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) NMR Spectroscopy for Structural Assignment

Proton (¹H) NMR spectroscopy offers precise information about the chemical environment of hydrogen atoms within the this compound molecule. The spectrum displays signals corresponding to each unique proton, with their chemical shifts, integration, and multiplicity revealing the structure.

Typical ¹H NMR chemical shift ranges for different types of protons are well-established. compoundchem.com For this compound, the aromatic protons on the two phenyl groups are expected to appear in the downfield region of the spectrum. The protons of the butyl chain will have characteristic shifts, with the protons closer to the amine and phenyl groups being more deshielded. The protons of the amine group itself often appear as a broad signal. compoundchem.com

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.10 - 7.35 Multiplet
CH (attached to two phenyls) ~4.0 Triplet
CH (attached to amine) ~3.0 - 3.5 Multiplet
CH₂ ~1.8 - 2.2 Multiplet
CH₃ ~1.1 - 1.3 Doublet

This table presents predicted values based on typical chemical shift ranges for similar structural motifs.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. savemyexams.com Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. savemyexams.com Since the natural abundance of ¹³C is low, proton decoupling techniques are often employed to simplify the spectrum and enhance signal intensity, resulting in a spectrum of singlets for each carbon. libretexts.org

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. libretexts.org Aromatic carbons typically resonate in the 120-150 ppm range, while aliphatic carbons appear at higher fields (lower ppm values). compoundchem.com The carbon attached to the nitrogen atom of the amine group will be shifted downfield compared to other aliphatic carbons. compoundchem.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Quaternary Aromatic-C 140 - 145
Aromatic-CH 125 - 130
CH (attached to two phenyls) ~50
CH (attached to amine) ~50 - 55
CH₂ ~35 - 45

This table presents predicted values based on typical chemical shift ranges for similar structural motifs. compoundchem.com

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC) for Signal Resolution

For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to resolve these ambiguities.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum correlate the signals of coupled protons, allowing for the tracing of the proton connectivity throughout the butyl chain of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the signals of protons directly attached to carbon atoms. An HSQC spectrum shows which proton signal corresponds to which carbon signal, providing unambiguous assignment of both ¹H and ¹³C spectra. This is particularly useful for definitively assigning the signals of the CH, CH₂, and CH₃ groups in the butyl chain.

The use of 2D NMR techniques provides a higher level of confidence in the structural assignment of this compound.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. rsc.org This allows for the determination of the elemental composition of this compound with high accuracy, confirming its molecular formula. The exact mass can be used to distinguish between compounds with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis (e.g., GC-MS)

When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, characteristic fragments. The analysis of these fragmentation patterns, often performed using Gas Chromatography-Mass Spectrometry (GC-MS), provides valuable structural information. nih.gov For aliphatic amines, a common fragmentation pathway is alpha-cleavage, where the bond between the carbon atom bearing the amine and an adjacent carbon is broken. libretexts.orglibretexts.org

In the case of this compound, alpha-cleavage would be expected to produce specific fragment ions. The fragmentation pattern can help to confirm the positions of the phenyl and amine groups on the butane (B89635) chain. The presence of a molecular ion with an odd mass-to-charge ratio is also characteristic of a compound containing a single nitrogen atom. libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Predicted m/z Description
[M]⁺ 225 Molecular Ion
[M-CH₃]⁺ 210 Loss of a methyl group
[M-C₆H₅]⁺ 148 Loss of a phenyl group
C₈H₁₀N⁺ 120 Alpha-cleavage fragment

This table presents predicted values based on common fragmentation patterns for similar compounds.

Infrared (IR) and Raman Spectroscopy Principles

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. ksu.edu.sauni-siegen.de These methods are based on the principle that molecules vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational modes, provided these vibrations cause a change in the molecule's dipole moment. uni-siegen.de Conversely, Raman spectroscopy involves the scattering of monochromatic light, where the scattered light is shifted in frequency by the vibrational modes of the molecule, which must induce a change in the molecule's polarizability. ksu.edu.sauni-siegen.de

Identification of Functional Groups via Vibrational Modes

For this compound, IR and Raman spectroscopy are instrumental in confirming the presence of its key functional groups: the primary amine (–NH₂), the diphenyl group (two phenyl rings), and the alkane backbone.

The characteristic vibrational modes for the functional groups in this compound are detailed in the table below. The N-H stretching vibrations of a primary amine typically appear as two distinct bands in the IR spectrum, which helps to distinguish it from secondary (one band) and tertiary (no bands) amines. orgchemboulder.com The presence of aromatic rings is indicated by C-H and C=C stretching vibrations at specific wavenumbers. naturalspublishing.com

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Primary Amine (R-NH₂) ** N-H Stretch (asymmetric & symmetric)3400-3250
N-H Bend (scissoring)1650-1580
C-N Stretch (aliphatic)1250-1020
N-H Wag910-665
Aromatic (Phenyl) =C-H Stretch3100-3000
C=C Stretch (in-ring)1600-1450
Alkane (C-H) **C-H Stretch2960-2850
C-H Bend1470-1350

X-ray Crystallography for Solid-State Structure Determination

Principles of Absolute Configuration Assignment

A crucial application of X-ray crystallography for chiral molecules like this compound is the determination of their absolute configuration. nih.gov This is achieved through the phenomenon of anomalous dispersion (or resonant scattering). nih.gov When the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots (hkl) and (-h-k-l) are equal. By carefully measuring the intensity differences between these Friedel pairs (Bijvoet pairs), the absolute arrangement of atoms in space can be determined. nih.gov The Flack parameter is a key value refined during the crystallographic analysis that indicates the correctness of the assigned absolute configuration. nih.gov

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound. For this compound, both gas and liquid chromatography are employed.

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like amines. bre.com In GC, a sample is vaporized and injected into a carrier gas stream (the mobile phase) that flows through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

For the analysis of amines, specific considerations are often necessary due to their basicity and potential for peak tailing. The use of specialized columns and detectors, such as a nitrogen-phosphorus detector (NPD), can enhance sensitivity and selectivity. epa.gov Headspace GC-MS is another valuable technique for analyzing volatile amines in various matrices. baua.de

Typical GC parameters for amine analysis might include:

Column: Often a capillary column with a polar or intermediate polarity stationary phase.

Injector Temperature: High enough to ensure rapid volatilization without degradation.

Oven Temperature Program: A gradient is typically used to ensure good separation of components with different boiling points.

Detector: Flame Ionization Detector (FID) or a more specific detector like NPD or Mass Spectrometry (MS). epa.gov

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-performance liquid chromatography (HPLC) is the premier method for determining the enantiomeric excess (e.e.) of chiral compounds. heraldopenaccess.us This is particularly important for this compound, which possesses a chiral center. The determination of e.e. is critical in pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other may be inactive or cause adverse effects. heraldopenaccess.us

To separate enantiomers, a chiral environment is required. This is typically achieved by using a chiral stationary phase (CSP) in the HPLC column. heraldopenaccess.us These stationary phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The use of detectors like UV-Vis or chiroptical detectors (Circular Dichroism) is common. uma.es

Key aspects of HPLC for enantiomeric excess determination include:

Chiral Stationary Phase (CSP): A variety of CSPs are commercially available, based on polysaccharides, proteins, or synthetic polymers. The selection of the appropriate CSP is crucial for achieving separation.

Mobile Phase: The composition of the mobile phase (a mixture of solvents) is optimized to achieve the best resolution between the enantiomers. chromatographyonline.com

Detection: UV detectors are widely used, but for more definitive identification and quantification, coupling HPLC with mass spectrometry (LC-MS) or using chiroptical detectors can be advantageous. uma.eslcms.cz

Advanced Analytical Techniques for Structural Confirmation and Purity of this compound

The definitive identification and purity assessment of this compound, a primary amine featuring a diphenylbutane backbone, necessitates the use of a suite of advanced analytical techniques. While specific experimental data for this compound is not extensively published, its structural characteristics can be reliably predicted and confirmed through methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This section outlines the expected spectroscopic and spectrometric profiles for this compound, drawing inferences from the analysis of structurally related compounds and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl groups would likely appear as a complex multiplet in the range of δ 7.1-7.4 ppm. The methine proton at the C4 position, bonded to both phenyl rings, would be deshielded and is expected to resonate as a triplet. The protons of the methylene (B1212753) group at C3 and the methine group at C2 would exhibit complex splitting patterns due to their coupling with each other and with the adjacent amine and methyl groups. The methyl protons at C1 would likely appear as a doublet. The amine (NH₂) protons would present as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration. The addition of D₂O would cause the NH₂ signal to disappear, a useful method for its confirmation.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbons of the two phenyl groups would generate several signals in the aromatic region (approximately δ 125-145 ppm). The carbon atom at C4, attached to the two phenyl rings, would be significantly downfield. The aliphatic carbons (C1, C2, and C3) would appear in the upfield region of the spectrum. The chemical shifts for the N-substituted analog, N,1-Dimethyl-3,3-diphenylpropylamine, show characteristic peaks that can be used for comparison. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar structures and may vary from experimental results.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1 (-CH₃)~1.1 (doublet)~20-25
C2 (-CH(NH₂)-)~3.0-3.5 (multiplet)~45-55
C3 (-CH₂-)~1.8-2.2 (multiplet)~40-45
C4 (-CH(Ph)₂)~4.0 (triplet)~50-55
Aromatic (C₆H₅)~7.1-7.4 (multiplet)~126-145
Amine (-NH₂)Variable (broad singlet)N/A

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions would be those of the primary amine and the aromatic rings. orgchemboulder.com

As a primary amine, it is expected to show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com One band corresponds to the asymmetric stretch and the other to the symmetric stretch. The N-H bending vibration for a primary amine typically appears in the range of 1650-1580 cm⁻¹. orgchemboulder.com A broad N-H wagging band can also be observed between 910-665 cm⁻¹. orgchemboulder.com

The presence of the diphenyl groups will be indicated by C-H stretching vibrations of the aromatic rings, typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the rings in the 1600-1450 cm⁻¹ region. The C-N stretching of an aliphatic amine is expected to be in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (N-H)Asymmetric & Symmetric Stretch3400-3250 (two bands)Medium
Primary Amine (N-H)Bend1650-1580Medium
Aliphatic C-NStretch1250-1020Medium-Weak
Aromatic C-HStretch>3000Medium-Weak
Aromatic C=CStretch1600-1450Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its structural confirmation. For this compound, electron impact (EI) ionization would likely lead to the formation of a molecular ion (M⁺). As the molecule contains an odd number of nitrogen atoms, the molecular ion peak would have an odd mass-to-charge ratio (m/z). libretexts.org

The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a resonance-stabilized iminium cation. For this compound, α-cleavage could occur on either side of the C2 carbon. Cleavage of the C1-C2 bond would result in a fragment, while cleavage of the C2-C3 bond would be a major fragmentation pathway, leading to a stable diphenylmethyl cation or related fragments. The base peak in the mass spectrum of a primary amine is often the result of this α-cleavage. youtube.com

Table 3: Potential Mass Spectrometry Fragments for this compound

FragmentProposed Structurem/zFragmentation Pathway
Molecular Ion[C₁₆H₁₉N]⁺225-
α-cleavage[CH₃CHNH₂]⁺44Loss of diphenylpropyl radical
α-cleavage[C₁₅H₁₅]⁺195Loss of aminomethyl radical
Benzylic cleavage[C₁₃H₁₁]⁺ (diphenylmethyl cation)167Cleavage of C3-C4 bond

Purity Determination

The purity of a synthesized batch of this compound can be quantitatively assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods separate the target compound from any impurities, starting materials, or by-products. By using a suitable detector (e.g., UV for HPLC or FID for GC) and comparing the peak area of the main compound to the total peak area, the percentage purity can be accurately determined. For chiral compounds like this compound, which has a stereocenter at the C2 position, chiral chromatography (either chiral HPLC or chiral GC) would be necessary to determine the enantiomeric excess (ee) or to separate the enantiomers.

Computational and Theoretical Studies of 4,4 Diphenylbutan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties and preferred structures of molecules. manchester.ac.uk Methods like Density Functional Theory (DFT) are frequently used as they offer a good balance between accuracy and computational cost, making them suitable for analyzing molecules of this size. frontiersin.orgresearchgate.net

An analysis of the electronic structure of 4,4-diphenylbutan-2-amine involves examining its molecular orbitals (MOs), which describe the distribution and energy of electrons within the molecule. Molecular orbital theory explains how atomic orbitals on individual atoms combine to form a new set of orbitals that extend over the entire molecule. numberanalytics.com

The structure of this compound features several key components that define its electronic landscape:

Phenyl Rings : The two phenyl groups contain delocalized π-systems, consisting of bonding and antibonding π molecular orbitals formed from the p-orbitals of the sp²-hybridized carbon atoms. These π-systems are regions of high electron density.

Alkyl Chain : The butane (B89635) backbone is composed of σ-bonds, which are localized molecular orbitals formed from the head-on overlap of hybrid orbitals.

Amine Group : The nitrogen atom of the primary amine group possesses a lone pair of electrons residing in a non-bonding molecular orbital (n-orbital). This orbital is higher in energy than the σ-bonding orbitals and is a primary site for protonation and hydrogen bonding.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. For this compound, the HOMO is likely to have significant contributions from the nitrogen's lone pair and the π-systems of the phenyl rings, indicating these are the most probable sites for electrophilic attack. The LUMO would be associated with the antibonding orbitals of the structure. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wuxiapptec.com

Geometrical optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. wuxiapptec.com For this compound, this involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the system.

The resulting optimized geometry represents the molecule's most probable conformation in the gas phase. Key structural features of the optimized structure would include:

A staggered conformation along the C-C single bonds of the butane chain to minimize torsional strain. scribd.com

An orientation of the two bulky phenyl groups that minimizes steric hindrance between them and with the rest of the molecule.

Standard bond lengths and angles typical for sp³-hybridized carbons and sp²-hybridized carbons in the phenyl rings.

Below is a table of expected geometrical parameters for the optimized structure of this compound, based on standard values for similar organic molecules.

ParameterAtoms InvolvedExpected Value
Bond LengthC-C (Alkyl)~1.54 Å
Bond LengthC-C (Aromatic)~1.40 Å
Bond LengthC-N~1.47 Å
Bond LengthC-H~1.09 Å
Bond AngleC-C-C (Alkyl)~109.5°
Bond AngleH-N-H~107°

Electronic Structure and Molecular Orbital Analysis

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of multiple single bonds, this compound can exist in numerous conformations. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these different spatial arrangements and their relative stabilities. nih.govfrontiersin.org

Conformational analysis involves calculating the change in molecular energy as a function of rotation around one or more single bonds (defined by dihedral angles). scribd.com This process maps out the potential energy landscape, identifying low-energy (stable) conformers and the energy barriers (rotational barriers) that separate them. arxiv.org

For this compound, key rotations include:

Rotation around the C2-C3 bond : This rotation would influence the relative positions of the amine group and the diphenylmethyl moiety.

Rotation around the C3-C4 bond : This is subject to significant steric hindrance due to the two large phenyl groups, leading to high rotational barriers.

The energy landscape reveals the most populated conformations at a given temperature. While staggered conformations are generally favored, the specific gauche or anti arrangements that are most stable depend on a delicate balance of steric repulsion and weaker attractive forces.

Conformer Type (around C2-C3 bond)DescriptionHypothetical Relative Energy (kcal/mol)
AntiAmine group is 180° from the diphenylmethyl group.0 (most stable)
GaucheAmine group is ±60° from the diphenylmethyl group.0.8 - 1.5
EclipsedAmine group is aligned with the diphenylmethyl group.> 5 (least stable)

Molecular dynamics (MD) simulations complement this by simulating the movement of atoms over time, providing insight into how the molecule explores its conformational space and transitions between different states. uregina.calivecomsjournal.org

Both intermolecular (between molecules) and intramolecular (within a molecule) forces govern the behavior of this compound. inspiraadvantage.com These non-covalent interactions are significantly weaker than covalent bonds but collectively play a crucial role in determining physical properties and molecular recognition. harvard.edulibguides.com

Intermolecular Interactions:

Hydrogen Bonding : The primary amine group (-NH₂) is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. This is the strongest type of intermolecular force present and significantly influences properties like boiling point and solubility. wikipedia.org

Van der Waals Forces : The large, nonpolar surface area of the two phenyl rings gives rise to substantial London dispersion forces, a type of van der Waals force that contributes significantly to the attraction between molecules. libguides.com

Dipole-Dipole Interactions : The C-N bond creates a permanent dipole in the molecule, leading to weaker dipole-dipole attractions between adjacent molecules. wikipedia.org

Intramolecular Interactions:

Steric Repulsion : The bulky phenyl groups can sterically hinder rotation around the C3-C4 bond, influencing the preferred conformation. This repulsive interaction is a dominant factor in the molecule's conformational landscape.

Intramolecular Hydrogen Bonding : In certain conformations, a weak hydrogen bond could potentially form between the amine group's hydrogen and the π-electron cloud of one of the phenyl rings (an N-H···π interaction).

Interaction TypeDescriptionRelative Strength
Hydrogen Bonding (Intermolecular)Attraction between -NH₂ of one molecule and N or π-cloud of another.Strong
Van der Waals ForcesTemporary dipoles arising from electron cloud fluctuations, significant due to large phenyl rings.Moderate
Dipole-Dipole InteractionsAttraction between permanent dipoles of C-N bonds.Weak
Steric Repulsion (Intramolecular)Repulsive force between bulky phenyl groups in close proximity.N/A (Repulsive)

Investigation of Rotational Barriers and Energy Landscapes

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. sumitomo-chem.co.jpmdpi.com By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect them. rsc.org The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. researchgate.net

For this compound, theoretical methods could be applied to study various potential reactions:

Nucleophilic Substitution : The amine group can act as a nucleophile. Computational models could simulate its reaction with an electrophile, determining the reaction pathway (e.g., Sₙ1 vs. Sₙ2 type mechanisms) and calculating the activation barriers.

Formation Reactions : The synthesis of this compound, for instance, via reductive amination of 4,4-diphenylbutan-2-one (B107276), could be modeled. Calculations could help understand the mechanism of imine formation and subsequent reduction, identifying the rate-determining step.

Acid-Base Chemistry : The protonation of the amine group by an acid can be modeled to calculate the pKa of the resulting conjugate acid, providing a measure of the amine's basicity.

These investigations provide a detailed, molecular-level picture of chemical transformations that is often inaccessible through experimental means alone. chemrxiv.org

Modeling of Catalytic Pathways

Computational modeling, primarily using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of catalyzed reactions. For a compound like this compound, if it were to be used as a catalyst or a ligand in a catalytic system, DFT calculations would be instrumental in mapping out the entire reaction coordinate.

The process typically involves the following steps:

Identification of Stationary Points: Researchers would identify and calculate the geometries and energies of all relevant stationary points along the reaction pathway. This includes reactants, intermediates, transition states, and products.

Transition State Theory: The activation free energy (ΔG‡) is calculated for each elementary step. The step with the highest activation barrier is identified as the rate-determining step of the reaction. acs.org

Mechanism Elucidation: By connecting the intermediates and transition states, a complete energy profile of the catalytic cycle can be constructed. This allows for a detailed understanding of how the catalyst facilitates the transformation. For instance, in reactions involving chiral amines, DFT can model how the amine interacts with substrates, activates them, and participates in bond-forming or bond-breaking events. acs.orgresearchgate.net

In the context of reactions catalyzed by chiral amines, computational studies often reveal the crucial role of the catalyst in stabilizing transition states. For example, in amine-catalyzed epoxidation of enones, DFT calculations have shown that the reaction proceeds through a ketiminium intermediate. The calculations can explore multiple possible pathways, such as those involving different isomers of the intermediate, to determine the most energetically favorable route. acs.org

A hypothetical catalytic cycle involving a derivative of this compound could be modeled to understand its efficiency and selectivity. The bulky diphenylmethyl group at the 4-position would be a key feature to model, as its steric and electronic effects would significantly influence the energy landscape of the catalytic pathway.

Table 1: Representative Activation Free Energies (ΔG‡) for Modeled Catalytic Steps in Amine Catalysis (Hypothetical Data)

Catalytic StepReactant ComplexTransition StateProduct ComplexΔG‡ (kcal/mol)
Imine FormationAmine + AldehydeTS1Imine + H₂O15.2
Nucleophilic AdditionImine + NucleophileTS2Adduct Intermediate22.5
Catalyst RegenerationAdduct IntermediateTS3Product + Amine10.8

This table is illustrative and based on typical values found in computational studies of amine catalysis. The values are not specific to this compound.

Prediction of Stereoselectivity in Asymmetric Reactions

A primary goal of computational studies in asymmetric catalysis is to understand and predict the stereochemical outcome of a reaction. For a chiral amine like this compound, this involves determining why one enantiomer or diastereomer of the product is formed preferentially.

The origin of stereoselectivity is typically traced back to the difference in the activation energies of the diastereomeric transition states leading to the different stereoisomers (ΔΔG‡). The favored product is the one formed via the lower-energy transition state. Computational models are essential for identifying these transition states and analyzing the factors that lead to their energy differentiation. nsf.gov

Key factors influencing stereoselectivity that can be analyzed computationally include:

Non-covalent Interactions (NCIs): These interactions, although weak, play a decisive role in stabilizing one transition state over another. acs.orgmdpi.com They include:

Hydrogen Bonding: Interactions between the amine, substrate, and any co-catalysts or solvents are critical. DFT can precisely model the geometry and strength of these bonds. acs.orgpnas.org

Steric Repulsion: The bulky substituents on the chiral catalyst, such as the two phenyl groups in this compound, create a specific chiral environment. The steric clash between these groups and the substrate in one transition state can raise its energy, thus favoring an alternative pathway. acs.org

π-π Stacking and C-H···π Interactions: Aromatic rings, like those in the diphenylmethyl moiety, can engage in stabilizing π-stacking or C-H···π interactions with the substrate. beilstein-journals.org The specific arrangement of these interactions in the transition state is often stereodetermining.

Distortion/Interaction Analysis: This method, also known as activation strain model, deconstructs the activation energy into two components: the energy required to distort the catalyst and substrates into their transition state geometries, and the interaction energy between these distorted fragments. This analysis can reveal whether stereoselectivity arises from minimizing destabilizing steric strain or maximizing stabilizing interactions in the favored transition state. acs.org

For example, DFT studies on chiral phosphoric acid-catalyzed reactions have shown that the enantioselectivity is controlled by a network of non-covalent interactions between the catalyst's aryl groups and the substrate, as well as hydrogen bonds with the phosphate (B84403) core. acs.orgnsf.gov Similarly, computational investigations into reactions catalyzed by chiral diamines have highlighted the role of co-catalysts and solvent molecules in stabilizing the stereodetermining transition states through hydrogen bonding. acs.org

By applying these computational techniques, one could build a predictive model for reactions involving this compound. Such a model would involve calculating the energy difference between the transition states leading to the (R) and (S) products. A larger ΔΔG‡ would correlate with higher predicted enantiomeric excess (ee).

Table 2: Comparison of Calculated and Experimental Enantioselectivity for a Chiral Amine-Catalyzed Reaction (Illustrative Example)

Catalyst SystemLowest Energy TS (R-product) (kcal/mol)Lowest Energy TS (S-product) (kcal/mol)Calculated ΔΔG‡ (kcal/mol)Predicted ee (%)Experimental ee (%)
Amine A + Substrate X20.121.91.89290
Amine B + Substrate X20.520.80.32225
Amine C + Substrate Y18.721.22.598>99

This table demonstrates the correlation between computationally derived energy differences and experimentally observed stereoselectivities in asymmetric catalysis. The data is hypothetical and not specific to this compound.

Stereochemistry and Chirality of 4,4 Diphenylbutan 2 Amine

Enantiomer Synthesis and Separation Methodologies

The production of single-enantiomer amines can be broadly approached through two primary strategies: asymmetric synthesis, which aims to create a specific enantiomer directly, and chiral resolution, which involves separating a pre-existing racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis is often the preferred route as it can theoretically provide a 100% yield of the desired enantiomer from a prochiral starting material. For 4,4-Diphenylbutan-2-amine, a key method is the asymmetric reductive amination of the corresponding prochiral ketone, 4,4-diphenylbutan-2-one (B107276). This transformation can be achieved using chiral catalysts or chiral auxiliaries that guide the reaction to favor the formation of one enantiomer over the other. d-nb.info For instance, rhodium-catalyzed hydrogenations of N-acetyl enamides have been extensively studied for producing α-chiral amines with high enantioselectivity. d-nb.info Another approach involves the use of boronic esters of high optical purity, which can be converted into primary amines with very high enantiomeric purities. acs.org Biocatalytic methods, employing enzymes like ω-transaminases (ω-TAs), also represent a powerful strategy for asymmetric synthesis, converting prochiral ketones into enantiopure amines.

Chiral Resolution of Racemic Mixtures

When a racemic mixture of this compound is synthesized, its enantiomers must be separated. Since enantiomers possess identical physical properties in an achiral environment, this separation requires the introduction of another chiral entity. libretexts.org

Diastereomeric Salt Formation: A classic and effective method is the reaction of the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (1S)-(+)-10-camphorsulfonic acid. libretexts.orgresearchgate.net This reaction creates a mixture of diastereomeric salts (e.g., (R)-amine·(R,R)-acid and (S)-amine·(R,R)-acid). libretexts.org Diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. libretexts.orgtcichemicals.com Once separated, the pure enantiomer of the amine can be recovered by treatment with a base. libretexts.org

Chromatographic Separation: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are instrumental in both analytical and preparative-scale separation of enantiomers. chromatographyonline.comchromatographyonline.com These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. researchgate.net Cyclofructan-based CSPs have been shown to be effective for separating primary amines. chromatographyonline.comchromatographyonline.com The efficiency of separation in SFC can be optimized by adjusting modifiers and additives; for example, a combination of trifluoroacetic acid and triethylamine (B128534) has been shown to improve selectivity and peak shape for chiral amine separations. chromatographyonline.comresearchgate.net

Below is a table summarizing key methodologies for the synthesis and separation of chiral amines.

Methodology Principle Key Reagents/Components Advantages Reference(s)
Asymmetric Synthesis Direct formation of a single enantiomer from a prochiral precursor.Chiral catalysts (e.g., Rh-based), Chiral auxiliaries, Enzymes (e.g., ω-Transaminases).High theoretical yield (up to 100%), atom economy. d-nb.info
Diastereomeric Salt Formation Conversion of enantiomers into separable diastereomers.Enantiopure chiral acids (e.g., Tartaric acid, Camphorsulfonic acid).Well-established, scalable, cost-effective. libretexts.orgresearchgate.nettcichemicals.com
Chiral Chromatography (SFC/HPLC) Differential interaction of enantiomers with a chiral stationary phase.Chiral Stationary Phases (CSPs) (e.g., Cyclofructan-based).High resolution, applicable to analytical and preparative scales. chromatographyonline.comchromatographyonline.comresearchgate.net
Kinetic Resolution Preferential reaction of one enantiomer in a racemic mixture.Chiral catalysts or reagents.Can produce highly enriched enantiomers.

Diastereomeric Control in this compound Synthesis

When synthesizing derivatives of this compound that contain a second stereocenter, the focus shifts to controlling the formation of specific diastereomers. Diastereomeric control is fundamental in organic synthesis, as the relative configuration of stereocenters profoundly impacts the molecule's three-dimensional shape and properties.

A key strategy for achieving diastereomeric control is the use of a chiral auxiliary. tcichemicals.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. The Evans aldol (B89426) reaction, for example, is a well-known method that uses chiral oxazolidinone auxiliaries to achieve highly diastereoselective C-C bond formation. tcichemicals.com

In the context of this compound, consider a reaction to introduce a substituent at the C-3 position. The approach of a reagent to the prochiral C-3 carbon can be influenced by the existing stereocenter at C-2. This is known as substrate-controlled diastereoselection. The inherent steric and electronic properties of the molecule may favor attack from one face over the other.

Alternatively, reagent-controlled synthesis can be employed, where a chiral reagent or catalyst dictates the stereochemical outcome, often overriding the substrate's inherent preference. For example, the diastereoselective reduction of a ketone precursor containing a chiral center can be influenced by the choice of reducing agent and reaction conditions. Studies on the reduction of 1,4-diphenylbutane-1,4-dione using chiral reagents like (S)-proline in combination with BH₃·THF have demonstrated the ability to produce the corresponding diol with high diastereomeric excess. researchgate.net Similarly, research on the D/H exchange in the diastereomers of 4-nitro-1,3-diphenylpentan-1-one (B11997426) has shown that the stereochemical configuration (erythro vs. threo) significantly affects the reaction pathway, highlighting how stereochemistry governs reactivity. acs.org

The table below illustrates the principles of diastereocontrol in related synthetic transformations.

Reaction Type Controlling Element Example System Stereochemical Outcome Reference(s)
Radical Addition Chiral Sulfinyl AuxiliaryAddition to methyl-sulfinyl-cyclopentenonesKinetic separation of diastereomers, yielding a single diastereomer product. acs.org
Ketone Reduction Chiral ReagentReduction of 1,4-diphenylbutane-1,4-dione with BH₃·THF / (S)-prolineFormation of 1,4-diol with high diastereomeric excess. researchgate.net
C-H Alkylation Chiral Metalloradical Catalyst1,4-C–H alkylation of α-aryldiazoketonesConstruction of cyclobutanones with high diastereoselectivity. nih.gov
Cyclization Substrate Control / Acid MediationCyclization of amine-substituted enonesStereoselective formation of trans-substituted piperidines. rsc.org

Chiral Recognition and Derivatization for Analysis

Determining the enantiomeric excess (e.e.) or optical purity of a sample of this compound is crucial for quality control and for understanding stereoselective processes. Analytical techniques like standard NMR and HPLC cannot distinguish between enantiomers directly. wikipedia.org To overcome this, chiral recognition methods are employed, often involving the conversion of the enantiomeric pair into a diastereomeric pair through derivatization.

A chiral derivatizing agent (CDA) is an enantiomerically pure reagent that reacts with the analyte (in this case, the amine) to form new, covalently bonded diastereomeric products. wikipedia.org These diastereomers have distinct physical and spectral properties and can be readily distinguished and quantified by standard analytical methods like NMR spectroscopy or achiral chromatography. wikipedia.orgresearchgate.net

NMR Spectroscopy: In ¹H or ¹⁹F NMR, the signals corresponding to the nuclei of the two diastereomers will appear at different chemical shifts. wikipedia.org Integration of these distinct peaks allows for the direct calculation of the diastereomeric ratio, which corresponds to the original enantiomeric ratio of the amine. A classic CDA for amines and alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. wikipedia.org Reaction with Mosher's acid chloride forms diastereomeric amides.

Chromatography (GC-MS/HPLC): Derivatization is also a powerful tool in chromatography. After reaction with a CDA, the resulting diastereomers can be separated on a standard achiral column. researchgate.net For instance, o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol (like N-acetyl-L-cysteine) is a common derivatizing cocktail for primary amines, forming fluorescent diastereomeric isoindoles that can be analyzed by HPLC. researchgate.net For GC-MS analysis, derivatization with reagents like heptafluorobutyl chloroformate followed by amidation can create volatile diastereomers suitable for separation on a chiral GC column. nih.gov

The process of chiral recognition relies on the distinct spatial arrangement of the newly formed diastereomers, which leads to different non-covalent interactions within the molecule or with the analytical environment (e.g., NMR solvent or stationary phase). researchgate.net

The table below lists common chiral derivatizing agents and their analytical applications.

Chiral Derivatizing Agent (CDA) Reactive Functional Group Analyte Analytical Technique Reference(s)
Mosher's Acid (MTPA) Acid ChlorideAlcohols, AminesNMR Spectroscopy wikipedia.org
o-Phthalaldehyde (OPA) / Chiral Thiol Aldehyde / ThiolPrimary AminesHPLC with Fluorescence Detection researchgate.net
(R/S)-4-(3- isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) IsothiocyanatePrimary/Secondary AminesHPLC with Fluorescence Detection mdpi.com
Heptafluorobutyl chloroformate / Methylamine ChloroformateSecondary Amino AcidsGC-MS nih.gov
[PtCl₃(C₂H₄)]⁻ with a chiral amine cation Platinum ComplexUnsaturated Compounds¹⁹⁵Pt NMR Spectroscopy researchgate.net

Role of 4,4 Diphenylbutan 2 Amine As a Versatile Synthetic Intermediate

Building Block for Complex Molecular Architectures

The intrinsic structure of 4,4-Diphenylbutan-2-amine makes it an excellent starting point for the bottom-up assembly of complex molecular architectures. lookchem.com Organic building blocks are fundamental components used in the modular construction of larger molecules, and this amine serves as a prime example. lookchem.com The robust diphenylbutane portion provides a rigid and lipophilic scaffold, while the primary amine at the 2-position acts as a key reactive handle for synthetic elaboration.

A notable application demonstrating its role as a building block is in the synthesis of pharmaceutical compounds. For instance, the core structure of this compound is found in the drug Terodiline (B98686). nih.gov Terodiline, chemically known as N-tert-butyl-4,4-diphenylbutan-2-amine, is synthesized by the N-alkylation of the primary amine with a tert-butyl group. nih.gov This illustrates how the amine serves as a nucleophile, allowing for the straightforward introduction of substituents to build a more complex, pharmacologically active molecule. The diphenylbutane framework is crucial for the molecule's interaction with its biological targets. nih.gov

The ability to construct such complex molecules highlights the compound's importance in medicinal chemistry and drug development. rsc.org

Table 1: From Building Block to Complex Molecule

Compound Structure Role
This compound NH2 Foundational Building Block

| Terodiline | NH | Complex Molecular Architecture |

Precursor to Other Functional Groups and Scaffolds

The true versatility of an intermediate is measured by its ability to be transformed into a wide array of other chemical entities. This compound excels in this regard, primarily due to the reactivity of its primary amine group. This functional group can be readily converted into other functionalities, thereby serving as a precursor to different compound classes and molecular scaffolds. nih.gov

The amine group can undergo several key transformations:

Alkylation and Acylation: As a nucleophile, the primary amine can react with alkyl halides or acyl chlorides. These reactions lead to the formation of more substituted secondary and tertiary amines or amides, respectively. This allows for the introduction of diverse substituents, altering the molecule's steric and electronic properties. nih.gov

Oxidation: The amine can be oxidized to form other nitrogen-containing functional groups. While direct oxidation of primary amines can be complex, specific reagents can facilitate conversion to imines or other oxidized forms. nih.gov

Reductive Amination Precursor: The synthesis of this compound itself often proceeds via the reductive amination of its corresponding ketone, 4,4-diphenylbutan-2-one (B107276). acs.org This highlights the synthetic relationship between these two functional groups and the ability to interconvert between the ketone and the amine, expanding its utility as a precursor.

These transformations are fundamental in organic synthesis, allowing chemists to modify the initial scaffold to access a broad range of derivatives. For example, converting the amine to an amide introduces a planar, hydrogen-bond-donating group, which can significantly alter how the molecule interacts with other molecules or biological targets.

Table 2: Key Transformations of this compound

Reaction Type Reagent Example Product Functional Group Significance
N-Alkylation tert-Butyl bromide Secondary/Tertiary Amine Introduces alkyl groups, modifying basicity and lipophilicity. nih.gov
N-Acylation Acetyl Chloride Amide Forms a stable, neutral amide linkage, useful for building peptides or other complex structures.

| (Reverse) Reductive Amination | Ammonia (B1221849), Reducing Agent (on ketone) | Primary Amine | Demonstrates the amine as a product of the corresponding ketone, 4,4-diphenylbutan-2-one. acs.org |

Applications in Ligand Design and Organocatalysis

Amines are a cornerstone of modern catalysis, serving both as ligands for metal catalysts and as organocatalysts in their own right. The nitrogen atom in this compound possesses a lone pair of electrons, making it a Lewis base capable of coordinating to metal centers. This property positions it as a potential candidate for the synthesis of novel ligands for transition-metal catalysis.

While specific applications of this compound as a ligand or organocatalyst are not extensively documented, its structural features are highly relevant to the field. Chiral amines and their derivatives are particularly sought after for asymmetric catalysis. If synthesized in an enantiomerically pure form, chiral this compound could serve as a valuable precursor for creating chiral ligands. Such ligands are critical for controlling the stereochemical outcome of reactions, a key goal in the synthesis of pharmaceuticals and fine chemicals.

The potential applications in catalysis are based on established principles:

Ligand Synthesis: The amine can be functionalized to create bidentate or polydentate ligands that can chelate to a metal, forming a stable and reactive catalytic complex. The bulky diphenyl groups can create a specific chiral pocket around the metal center, influencing the selectivity of the reaction.

Organocatalysis: As a primary amine, it could potentially participate in reactions that proceed via enamine or iminium ion intermediates, which are common mechanisms in organocatalysis. Furthermore, derivatives can act as hydrogen-bond donors, another important interaction in activating substrates in organocatalytic transformations.

The structural framework of this compound, particularly if resolved into its separate enantiomers, holds significant promise for the development of new catalytic systems.

Table 3: Structural Features and Potential Catalytic Roles

Structural Feature Potential Application Catalysis Type
Lewis Basic Nitrogen Atom Coordination to a metal center Metal-Catalyzed Reactions
Primary Amine Group Formation of enamine/iminium intermediates Covalent Organocatalysis
Potential for Chirality Induction of stereoselectivity Asymmetric Catalysis

| N-H Bonds | Acting as a hydrogen-bond donor | Non-covalent Organocatalysis |

Future Research Directions and Emerging Methodologies in 4,4 Diphenylbutan 2 Amine Chemistry

Development of Novel and Efficient Synthetic Routes

The classical synthesis of 4,4-Diphenylbutan-2-amine typically involves the reductive amination of its corresponding ketone, 4,4-diphenyl-2-butanone. While effective, this foundational method is the subject of ongoing innovation to improve yield, reduce waste, and simplify procedures. Future developments are focused on novel catalytic systems that offer milder reaction conditions and greater functional group tolerance.

One promising area is the use of earth-abundant metal catalysts. For instance, cooperative catalysis involving iron and a Brønsted acid has been explored for the asymmetric reductive amination of ketones, presenting a more sustainable alternative to precious metal catalysts. gettysburg.edu Another significant advancement lies in the development of highly active iridium catalysts, such as the Ir-PSA series, which have demonstrated exceptional efficiency in the asymmetric reductive amination of challenging ketone substrates, including phenylacetones and tetralones. kanto.co.jp These catalysts, when combined with a chiral auxiliary, can achieve high yields and stereoselectivity, offering a practical route to optically active amines that are otherwise difficult to synthesize. kanto.co.jp The application of these advanced catalytic systems to the synthesis of this compound from 4,4-diphenyl-2-butanone represents a key direction for future research.

Synthetic Method Key Reagents/Catalyst Precursor Potential Advantages
Asymmetric Reductive AminationChiral Ir-PSA Catalyst, Chiral Auxiliary4,4-Diphenyl-2-butanoneHigh efficiency and stereoselectivity for difficult substrates, excellent functional group tolerance. kanto.co.jp
Cooperative CatalysisIron Catalyst, Brønsted Acid4,4-Diphenyl-2-butanoneUtilizes earth-abundant metals, sustainable approach. gettysburg.edu
Multi-step SynthesisEthyl Acetoacetate, PhMgBrEthyl AcetoacetateProvides an alternative route to the key ketone intermediate.

Advancements in Stereoselective Synthesis for Higher Enantiopurity

Achieving high enantiopurity is critical, as the biological activity of chiral molecules often resides in a single enantiomer. For amines like this compound, research is moving beyond classical resolution to more sophisticated asymmetric methods that generate the desired enantiomer directly.

Catalytic Asymmetric Hydrogenation: A major focus is the asymmetric (transfer) hydrogenation of the precursor ketone, 4,4-diphenyl-2-butanone. This is driven by the development of novel chiral ligands and metal complexes.

Iridium Catalysts: The aforementioned Ir-PSA catalysts are highly effective for asymmetric reductive amination, providing the amine product with high diastereoselectivity when a chiral amine auxiliary is used. kanto.co.jp

Manganese Catalysts: Chiral PNN-pincer complexes of manganese(I) have emerged as powerful catalysts for the asymmetric transfer hydrogenation of various ketones, achieving high conversions and enantioselectivities (up to 99% ee). bohrium.com The application of these catalysts to 4,4-diphenyl-2-butanone is a promising future avenue.

Zirconium Catalysts: Zirconocene hydride (Schwartz's reagent) has been shown to mediate highly chemo- and stereoselective reductions of sulfinyl ketimines. acs.orgacs.orgnih.gov This method, applicable to a range of medicinal chemistry motifs, could be adapted for the synthesis of enantioenriched this compound. acs.orgacs.org

Biocatalysis: The use of enzymes offers a green and highly selective alternative to chemical catalysis. Protein engineering has significantly expanded the capabilities of enzymes like transaminases (ATAs) and amine dehydrogenases (AmDHs). nih.gov Engineered transaminases can now accommodate bulky aromatic substrates, like 4,4-diphenyl-2-butanone, and convert them into chiral amines with excellent stereoselectivity (>99% ee). nih.govnih.gov This biocatalytic approach is a key emerging methodology for the sustainable production of pharmaceutical-grade chiral amines. nih.gov

Chiral Resolution: While asymmetric synthesis is preferred, advancements in resolution techniques remain relevant. For the closely related analogue terodiline (B98686), a process for resolving the racemic mixture using L(+)-tartaric acid has been established, which allows for the isolation of the R(+)-enantiomer with over 99% purity after recrystallization. google.com

Stereoselective Method Catalyst/Reagent Type Key Feature Reported Enantiomeric Excess (ee)
Asymmetric Transfer HydrogenationManganese(I)-PNN Pincer ComplexEffective for a range of ketones. bohrium.comUp to 99% bohrium.com
Asymmetric Reductive AminationIridium-PSA Catalyst / Chiral AuxiliarySuperior stereoselectivity for challenging ketones. kanto.co.jpHigh kanto.co.jp
BiocatalysisEngineered Amine Transaminase (ATA)Green, highly selective for bulky ketones. nih.govnih.gov>99% nih.gov
Chiral Sulfinyl Imine ReductionZirconocene HydrideHigh chemo- and stereoselectivity. acs.orgacs.orgHigh (>20:1 dr) acs.org
Classical ResolutionL(+)-Tartaric AcidEffective for resolving terodiline analogue. google.com>99% google.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is a paradigm shift in chemical synthesis, offering enhanced safety, scalability, and process control.

Flow Chemistry: Continuous flow reactors are being developed for the synthesis of chiral amines. bohrium.com A key innovation is the integration of resolution with in-situ racemization of the undesired enantiomer. researchgate.net This "deracemization" process, which can be achieved using iridium catalysts in a flow system, allows for the theoretical conversion of 100% of a racemic starting material into a single desired enantiomer, dramatically improving efficiency over traditional resolution. researchgate.netukri.org Furthermore, biocatalytic processes using immobilized transaminases are being adapted to continuous flow modes, enhancing productivity and enabling easier scale-up. bohrium.com These flow-based strategies represent a significant future direction for the industrial production of this compound and its derivatives.

Automated Synthesis Platforms: The development of fully automated synthesis platforms is set to revolutionize the synthesis of pharmaceutical compounds. chemspeed.comnus.edu.sg These systems integrate robotics, software control, and modular reactors (including flow and solid-phase synthesis) to perform multistep syntheses with minimal human intervention. nih.govnus.edu.sgkit.edu Such platforms can accelerate the discovery and process development of active pharmaceutical ingredients (APIs) by enabling rapid library synthesis and optimization. chemspeed.comkit.edu Applying these automated technologies to a target like this compound could enable its on-demand synthesis, facilitating rapid exploration of its derivatives and properties.

Exploration of New Spectroscopic and Computational Approaches

Alongside synthetic advancements, new analytical and computational tools are providing deeper insights into the structure, purity, and formation of chiral molecules.

Spectroscopic Approaches:

Chiral Chromatography: While chiral HPLC is a standard technique, ongoing developments in chiral stationary phases (CSPs) and the increasing adoption of supercritical fluid chromatography (SFC) offer faster and greener separations of enantiomers. eijppr.comresearchgate.netsigmaaldrich.com

Circular Dichroism (CD) Spectroscopy: Emerging methods use CD spectroscopy for the rapid determination of enantiomeric excess (ee). nih.gov These techniques involve the self-assembly of a receptor, such as an iron(II) complex, with the chiral amine, which induces a CD signal that can be correlated to the ee, offering a high-throughput alternative to chromatography. nih.govrsc.org Vibrational circular dichroism (VCD) is also a powerful tool for investigating the structural preferences of host-guest complexes involving chiral amines. bohrium.com

NMR Spectroscopy: Distinguishing between diastereomers and rotamers, which can complicate NMR spectra, can be achieved using advanced, non-intrusive chemical-exchange NMR experiments like 1D/2D NOESY/EXSY. nanalysis.comresearchgate.net For determining ee, chiral derivatizing agents can be used to convert enantiomers into diastereomers, which can then be distinguished and quantified by NMR. nanalysis.com

Time-Resolved EPR Spectroscopy: For mechanistic studies, advanced techniques like time-resolved electron paramagnetic resonance (TREPR) spectroscopy can directly observe transient radical intermediates in catalytic cycles, providing unprecedented insight into reaction pathways. chinesechemsoc.org

Computational Approaches: Density Functional Theory (DFT) has become an indispensable tool for understanding and predicting the outcomes of stereoselective reactions. nih.govrsc.org Computational studies are used to:

Elucidate detailed reaction mechanisms for asymmetric hydrogenations. bohrium.com

Rationalize the origin of enantioselectivity by modeling the transition states of catalyst-substrate complexes. bohrium.comacs.orgnih.gov

Predict which catalyst or ligand will be most effective for a given transformation, thereby guiding experimental design and reducing development time. rsc.orgunimi.it

Methodology Application Area Key Information Provided
Automated Flow SynthesisProcess Development & ManufacturingOn-demand, scalable, and efficient production of APIs. nus.edu.sg
Circular Dichroism (CD) SpectroscopyChiral Analysis / PurityRapid determination of enantiomeric excess (ee). nih.govrsc.org
Advanced NMR (e.g., NOESY/EXSY)Structural CharacterizationDistinguishes between diastereomers and rapidly equilibrating rotamers. researchgate.net
Density Functional Theory (DFT)Mechanistic Studies & Catalyst DesignRationalizes stereochemical outcomes, predicts catalyst performance. bohrium.comacs.orgrsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,4-Diphenylbutan-2-amine, and how can reaction conditions be optimized for higher yields?

  • Methodology : Utilize reductive amination of 4,4-diphenylbutan-2-one with ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride). Monitor reaction progress via TLC or HPLC. Optimize temperature (40–60°C) and solvent polarity (e.g., methanol/THF mixtures) to enhance yields, which typically range from 7–24% for structurally similar amines .
  • Key Parameters : Adjust stoichiometry of the carbonyl precursor and amine source to minimize byproducts like Schiff bases.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Workflow :

NMR Spectroscopy : Confirm stereochemistry and substituent positions using 1^1H and 13^13C NMR, comparing experimental shifts to computational predictions (e.g., density functional theory) .

Elemental Analysis : Verify C, H, and N percentages against theoretical values (e.g., molecular formula C16_{16}H19_{19}N).

Melting Point : Compare observed values (149–218°C for analogous compounds) to literature data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS hazard class: Skin Sensitization 1, Acute Toxicity 4) .
  • Use fume hoods to avoid inhalation of vapors (P261, P264 precautions) .
  • Dispose of waste via approved chemical disposal programs to prevent environmental release (P273) .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound?

  • Approach : Calculate the n-octanol/water partition coefficient (logP) using software like Open Babel. A high logP (e.g., 5.4 for similar amines) suggests bioaccumulation in lipid-rich tissues, necessitating ecotoxicity studies .
  • Experimental Validation : Perform biodegradation assays in simulated aquatic environments to assess persistence .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Troubleshooting :

  • Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals from phenyl groups .
  • Compare experimental and computational IR spectra to identify misassigned functional groups .

Q. How does the stereochemistry of this compound influence its biological activity?

  • Methodology :

Synthesize enantiomers via chiral chromatography or asymmetric catalysis (e.g., using (2S)-configured precursors) .

Test receptor-binding affinity in vitro (e.g., for neurological targets) using radioligand assays.

Correlate activity with topological polar surface area (TPSA) and steric parameters .

Q. What experimental designs are optimal for studying the compound's metabolic stability?

  • Protocol :

  • Incubate this compound with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (CLint_{int}) using kinetic models .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and theoretical logP values?

  • Root Causes :

  • Solvent Effects : Theoretical logP assumes ideal n-octanol/water partitioning, while experimental values may vary with solvent impurities.
  • Isomerization : Undetected stereoisomers or tautomers can alter hydrophobicity .
    • Resolution : Use standardized shake-flask methods with HPLC quantification for experimental logP determination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.